(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride

Stereochemical quality control NMR spectroscopy Chiral building block authentication

(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS 921755-46-6) is a conformationally constrained, bridged bicyclic α-amino acid hydrochloride salt with the endo configuration at the 2-position. It belongs to the 1-azabicyclo[2.2.1]heptane scaffold class, which features a nitrogen atom at the bridgehead position and a carboxylic acid substituent, making it a rigid tertiary amino acid building block.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 921755-46-6
Cat. No. B2603429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride
CAS921755-46-6
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1CN2CC1CC2C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1
InChIKeyWIPOZJQLXLSYNO-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921755-46-6 (1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride: Chiral Building Block Procurement Guide


(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS 921755-46-6) is a conformationally constrained, bridged bicyclic α-amino acid hydrochloride salt with the endo configuration at the 2-position [1]. It belongs to the 1-azabicyclo[2.2.1]heptane scaffold class, which features a nitrogen atom at the bridgehead position and a carboxylic acid substituent, making it a rigid tertiary amino acid building block . Originally synthesized at Targacept, Inc. alongside its exo diastereomer for elaboration into neuronal nicotinic receptor (NNR) ligands, this compound is primarily procured as a chiral intermediate for medicinal chemistry and neuroscience-targeted drug discovery programs [1].

Why Stereochemistry and Regiochemistry Prevent Generic Substitution of CAS 921755-46-6


The 1-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold exists as two diastereomers — endo (1R,2R,4R) and exo (1R,2S,4R) — which differ in the spatial orientation of the carboxylic acid group relative to the bicyclic cage [1]. These diastereomers are not interchangeable: distinct 1H NMR chemical shifts (endo C2-H δ 3.67–3.73 vs. exo C2-H δ 3.15–3.20) reflect fundamentally different electronic environments that translate into divergent molecular recognition when elaborated into receptor ligands [1]. Additionally, the 2-carboxylic acid regioisomer (CAS 921755-46-6) cannot substitute for the 7-carboxylic acid regioisomer (CAS 646055-94-9) in nicotinic pharmacophore construction, as the carboxylate attachment point governs the vector of the pendant pharmacophore [1]. Substituting the hydrochloride salt with the free base or a different salt form alters aqueous solubility, handling properties, and downstream reaction compatibility .

Quantitative Differentiation Evidence: CAS 921755-46-6 vs. Closest Analogs


Endo vs. Exo Diastereomer Differentiation by 1H NMR: Unambiguous Identity Verification

The endo-configured (1R,2R,4R) isomer (CAS 921755-46-6) can be unambiguously distinguished from its exo-configured (1R,2S,4R) diastereomer (CAS 921755-45-5) by the diagnostic 1H NMR chemical shift of the C2 methine proton. In the Strachan et al. racemic synthesis, the endo ethyl ester C2-H resonates at δ 3.67–3.73 (dddd, J = 5.2, 10.6 Hz, 1H), whereas the exo ethyl ester C2-H resonates at δ 3.15–3.20 (dtd, J = 6.6 Hz, 1H), a downfield difference of approximately 0.5 ppm attributable to the differential shielding environment imposed by the bicyclic cage [1]. For the free amino acid hydrochloride salts, the endo C2-H appears at δ 4.43–4.50 while the exo C2-H appears at δ 4.13–4.18, confirming that the diagnostic shift difference persists across both ester and acid forms [1].

Stereochemical quality control NMR spectroscopy Chiral building block authentication

Stereoselective Synthetic Access: Etayo 2009 Route Enables (1R,2R,4R) Isomer Without Chromatographic Purification

The first stereoselective synthesis of (1R,2R,4R)-2-substituted-1-azabicyclo[2.2.1]heptanes was reported by Etayo et al. (2009), providing a practical route from an easily accessible (R)-2-substituted-4-piperidone via asymmetric one-carbon homologation of a chiral ketone followed by intramolecular SN2-type cyclization [1]. Critically, this route delivers the target (1R,2R,4R) configuration in high overall yield with no intermediate purification required, contrasting with the earlier Strachan racemic approach (2006) that produced a mixture of exo and endo isomers requiring chromatographic or derivatization-based separation after the fact [2]. The Etayo approach thus provides a scalable stereochemically homogenous entry to the (1R,2R,4R) scaffold, whereas procurement of the racemate or the exo isomer would necessitate additional resolution steps for single-isomer applications [1].

Asymmetric synthesis Process chemistry Chiral building block manufacturing

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 7-Carboxylic Acid for Divergent Nicotinic Pharmacophore Elaboration

The 1-azabicyclo[2.2.1]heptane scaffold supports multiple carboxylic acid regioisomers that are not functionally interchangeable. The 2-carboxylic acid isomer (CAS 921755-46-6, this compound) places the carboxylate directly adjacent to the bridgehead nitrogen, whereas the 7-carboxylic acid isomer (CAS 646055-94-9) positions the carboxylate at the bridgehead carbon bearing the nitrogen [1]. Both regioisomers were synthesized in parallel by Strachan et al. as distinct entry points for neuronal nicotinic receptor ligand generation, indicating that the choice of regioisomer determines the vector and conformational space accessible to the pendant pharmacophore [1]. The 7-carboxylic acid isomer has been separately utilized as a constrained proline (Ahc) analog for β-turn induction in peptide mimetics — an application domain distinct from the 2-carboxylic acid isomer's primary use in nicotinic ligand synthesis [2].

Neuronal nicotinic receptor ligands Pharmacophore design Regioisomer selection

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Downstream Aqueous-Phase Chemistry

The hydrochloride salt form of (1R,2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 921755-46-6) provides enhanced aqueous solubility relative to the zwitterionic free amino acid, a property common to HCl salts of bicyclic amino acids that facilitates dissolution in polar reaction media . For the structurally related 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, the logP has been reported as –2.29, indicating significant hydrophilic character that confirms the compound's preference for aqueous environments . The HCl salt form also provides a defined counterion stoichiometry (1:1) with a molecular weight of 177.63 g/mol, enabling precise molar calculations for stoichiometric reactions — a practical advantage over the variable hydration states sometimes encountered with free amino acids . Vendor specifications consistently report ≥95% to 98% purity for the HCl salt across multiple suppliers .

Salt form selection Aqueous solubility Reaction compatibility

NMR-Based Elemental Analysis Confirmation: Endo Isomer Distinctive Combustion Analysis Fingerprint

The endo-configured (1R,2R,4R) amino acid hydrochloride (CAS 921755-46-6) exhibits a distinctive elemental composition (calculated for C7H11NO2·HCl: C, 47.33; H, 6.81; N, 7.89; Cl, 19.96) that was experimentally verified by Strachan et al. as Found: C, 46.87; H, 6.84; N, 7.82; Cl, 20.04 [1]. This combustion analysis profile differs slightly from that of the exo isomer (Found: C, 47.28; H, 6.87; N, 7.78; Cl, 19.82), with the endo isomer showing a consistently lower carbon percentage (46.87% vs. 47.28%) — a 0.41 percentage point difference that, while not sufficient alone for isomer assignment, serves as an orthogonal confirmation when combined with NMR [1]. The close agreement between calculated and found values for the endo isomer (within 0.5% for all elements) confirms the purity and identity of the HCl salt form [1].

Quality assurance Elemental analysis Batch certification

Vendor Purity and Pricing Landscape: Multi-Supplier Availability with 95–98% Purity Range

CAS 921755-46-6 is available from multiple reputable suppliers with purity specifications ranging from 95% to 98%. ChemScene (Cat. CS-M0005) lists purity ≥95% with storage at 4°C and room-temperature shipping . AKSci (Cat. 1867CW) offers the compound at 95% minimum purity with long-term cool, dry storage . CymitQuimica (Ref. 54-OR510198, brand Apollo Scientific) specifies purity >98% . CoolPharm (Cat. KH-84687) lists 98% purity with pricing of ¥1,926/100 mg, ¥3,213/250 mg, and ¥6,430/1 g (~$265–885 USD at mid-2025 exchange rates), representing a premium-priced chiral building block consistent with its specialized stereochemistry [1]. The exo isomer (CAS 921755-45-5) is separately available from MedChemExpress (HY-70045, 95%) and Beyotime (Y127779, 97%), enabling direct procurement of either diastereomer depending on project requirements .

Procurement benchmarking Supplier comparison Cost-per-gram analysis

Optimal Application Scenarios for CAS 921755-46-6 Based on Quantitative Evidence


Synthesis of Conformationally Constrained Nicotinic Acetylcholine Receptor (nAChR) Ligands

The most well-documented application for this compound is as a key intermediate for neuronal nicotinic receptor (NNR) ligand synthesis, as established by the Targacept research program [1]. The Strachan 2006 synthesis was explicitly motivated by the need to generate bicyclic α-amino acids for NNR ligand elaboration [1]. The patent literature further validates this application space, with WO2011056503 (Bristol-Myers Squibb) describing azabicyclo[2.2.1]heptane compounds as α7 nicotinic acetylcholine receptor ligands for CNS disorders including schizophrenia and neurodegenerative diseases [2]. The (1R,2R,4R) endo configuration provides a specific spatial orientation of the carboxylate handle that, upon amidation or esterification, orients the pendant aryl/heteroaryl pharmacophore into a distinct conformational space relative to the exo isomer [1].

Chiral Building Block for Asymmetric Synthesis of 2-Substituted 1-Azabicyclo[2.2.1]heptane Derivatives

The Etayo 2009 stereoselective synthesis demonstrates that the (1R,2R,4R) scaffold can be elaborated into diverse 2-substituted derivatives with retention of stereochemistry [1]. This compound serves as a versatile chiral pool starting material for constructing libraries of conformationally constrained amines, where the rigid bicyclic cage locks the nitrogen lone pair orientation and the C2 substituent trajectory. The absence of requiring intermediate purification in the Etayo route [1] underscores the practicality of this scaffold for parallel synthesis and medicinal chemistry library production when starting from the pre-resolved single enantiomer rather than the racemate.

Quality Control Reference Standard for Endo Diastereomer Identity Verification

Given the well-characterized 1H NMR (C2-H δ 3.67–3.73 for ethyl ester; δ 4.43–4.50 for HCl salt) and 13C NMR (δ 169.8 for carboxylate C=O) signatures of the endo isomer [1], CAS 921755-46-6 can serve as an authentic reference standard for confirming the stereochemical identity of synthetic intermediates in programs that generate both endo and exo diastereomers. The distinct elemental analysis profile (Found: C, 46.87; H, 6.84; N, 7.82; Cl, 20.04) provides an orthogonal batch certification metric [1]. This QC utility is particularly valuable for CROs and pharmaceutical development groups that require documented stereochemical purity for regulatory submissions.

Peptidomimetic Scaffold Requiring a Tertiary Amino Acid with Defined Carboxylate Trajectory

While the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) scaffold is the more established constrained proline analog for β-turn induction [1], the 1-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold (this compound) offers a complementary constraint profile: the bridgehead nitrogen combined with the endo C2 carboxylate creates a tertiary amine — rather than secondary amine (as in Ahc) — that cannot undergo amide bond formation at nitrogen, thereby directing all conjugation chemistry through the carboxylate. This property is advantageous when the nitrogen must remain as a tertiary amine in the final ligand (e.g., for maintaining basicity or hydrogen-bond acceptor character) or when N-alkylation is required prior to carboxylate elaboration [2].

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